molecular formula C8H7BrF2O2 B1381064 1-Bromo-4-(difluoromethoxy)-2-methoxybenzene CAS No. 1261679-30-4

1-Bromo-4-(difluoromethoxy)-2-methoxybenzene

Cat. No.: B1381064
CAS No.: 1261679-30-4
M. Wt: 253.04 g/mol
InChI Key: KPUZODUHXYIKJD-UHFFFAOYSA-N
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Description

1-Bromo-4-(difluoromethoxy)-2-methoxybenzene is an organic compound with the molecular formula C8H8BrF2O2. This compound is characterized by the presence of a bromine atom, a difluoromethoxy group, and a methoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.

Scientific Research Applications

1-Bromo-4-(difluoromethoxy)-2-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structural features are often found in drug molecules, making it a useful precursor in medicinal chemistry.

    Materials science: It is used in the development of new materials with specific properties, such as polymers and liquid crystals.

Safety and Hazards

The safety data sheet for “1-Bromo-4-(difluoromethoxy)-2-methoxybenzene” indicates that it is for R&D use only and not for medicinal, household, or other uses . It is classified as a flammable liquid .

Preparation Methods

The synthesis of 1-Bromo-4-(difluoromethoxy)-2-methoxybenzene typically involves the bromination of 4-(difluoromethoxy)-2-methoxybenzene. The reaction is carried out using bromine or a bromine source in the presence of a catalyst. The reaction conditions may vary, but common methods include:

    Bromination using N-bromosuccinimide (NBS): This method involves the use of NBS as a bromine source in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

    Direct bromination: This method involves the use of bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3).

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-4-(difluoromethoxy)-2-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic substitution reactions: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

    Cross-coupling reactions: The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. These reactions typically use palladium catalysts and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

    Oxidation and reduction reactions: The methoxy and difluoromethoxy groups can undergo oxidation or reduction under specific conditions, leading to the formation of various products.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(difluoromethoxy)-2-methoxybenzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In cross-coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

1-Bromo-4-(difluoromethoxy)-2-methoxybenzene can be compared with other similar compounds such as:

    1-Bromo-4-(difluoromethoxy)benzene: This compound lacks the methoxy group at the 2-position, making it less versatile in certain reactions.

    1-Bromo-4-(trifluoromethoxy)benzene: The presence of a trifluoromethoxy group instead of a difluoromethoxy group can lead to different reactivity and properties.

    1-Bromo-2,4-dimethoxybenzene: This compound has two methoxy groups, which can influence its reactivity and applications.

The unique combination of bromine, difluoromethoxy, and methoxy groups in this compound makes it a valuable compound in various chemical and pharmaceutical applications.

Properties

IUPAC Name

1-bromo-4-(difluoromethoxy)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O2/c1-12-7-4-5(13-8(10)11)2-3-6(7)9/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUZODUHXYIKJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261679-30-4
Record name 1-bromo-4-(difluoromethoxy)-2-methoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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